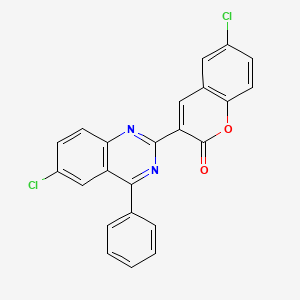

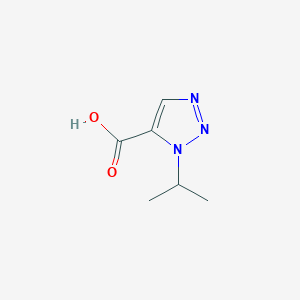

1-(1-Methylethyl)-1H-1,2,3-triazole-5-carboxylic acid

説明

Synthesis Analysis 1-(1-Methylethyl)-1H-1,2,3-triazole-5-carboxylic acid and its derivatives are synthesized through various methods, including ruthenium-catalyzed cycloaddition of N-Boc ynamides with azides, which provides a regiocontrolled approach to triazole scaffolds. This method has been utilized to create triazole-containing compounds with potential biological activity, such as turn inducers and HSP90 inhibitors (Ferrini et al., 2015). Another approach involves the reaction of carboxylic acids, primary amidines, and monosubstituted hydrazines to produce 1,3,5-trisubstituted 1,2,4-triazoles in a highly regioselective and one-pot process (Castanedo et al., 2011).

Molecular Structure Analysis The structure of triazole derivatives, including 1-(1-Methylethyl)-1H-1,2,3-triazole-5-carboxylic acid, can be determined experimentally by X-ray diffraction and supported by quantum-chemical calculations. These studies reveal insights into the electron distribution and susceptibility of the triazole ring to various reactions (Shtabova et al., 2005).

Chemical Reactions and Properties Triazole derivatives undergo a variety of chemical reactions, including alkylation, nitration, and conversion into acid chlorides and substituted amides. These reactions are influenced by the structural features of the triazole ring and the substituents attached to it (Shtabova et al., 2005).

Physical Properties Analysis The physical properties of 1-(1-Methylethyl)-1H-1,2,3-triazole-5-carboxylic acid derivatives, such as solubility, melting point, and crystalline structure, are crucial for understanding their behavior in various environments. These properties are often determined through experimental methods and can influence the compound's application in biological systems (Boechat et al., 2010).

Chemical Properties Analysis The chemical properties of triazole derivatives, including their reactivity, stability, and susceptibility to various chemical transformations, are essential for their application in medicinal chemistry and materials science. Studies on compounds such as 1-(1-Methylethyl)-1H-1,2,3-triazole-5-carboxylic acid help to elucidate these properties and guide the development of new triazole-based compounds with desired functionalities (Dzygiel et al., 2001).

科学的研究の応用

Synthesis Methods

Oriented Synthesis : A study by Liu et al. (2015) describes a novel synthesis method for 1-methyl-4-phenyl-1H-1,2,3-triazole-5-carboxylic acid using phenyl acetylene. This method is notable for its high stereoselectivity and good overall yield (Liu, Pei, Xue, Li, & Wu, 2015).

Ruthenium-Catalyzed Synthesis : Ferrini et al. (2015) developed a ruthenium-catalyzed cycloaddition protocol for creating a protected version of 5-amino-1,2,3-triazole-4-carboxylic acid, useful for preparing biologically active compounds (Ferrini, Chandanshive, Lena, Comes Franchini, Giannini, Tafi, & Taddei, 2015).

Structural and Chemical Properties

Structure Determination : Shtabova et al. (2005) investigated the structure of 3-oxy-5-phenyl-1H-1,2,3-triazole-4-carboxylic acid using X-ray diffraction and quantum-chemical calculations, providing insights into its chemical behavior and reactivity (Shtabova, Shaposhnikov, Mel’nikova, Tselinskii, Nather, Traulsen, & Friedrichsen, 2005).

Synthesis and Antimicrobial Activity : Holla et al. (2005) synthesized and characterized substituted 1,2,3-triazoles, investigating their antimicrobial activity. This demonstrates the potential application of such compounds in antibacterial treatments (Holla, Mahalinga, Karthikeyan, Poojary, Akberali, & Kumari, 2005).

Application in Drug Discovery

Anticancer Activity : Dong et al. (2017, 2018) synthesized aziridine-1,2,3-triazole hybrid derivatives and evaluated their anticancer activity against human leukemia and hepatoma cells, highlighting the potential of 1,2,3-triazoles in cancer therapy (Dong, Wu, & Gao, 2017), (Dong & Wu, 2018).

Synthesis of Luminescent Complexes : Zhao et al. (2014) synthesized Cd(II) and Zn(II) complexes with 1,2,3-triazole derivatives, observing interesting in situ decarboxylation reactions and luminescence properties, which could have applications in materials science and chemistry (Zhao, Zhou, Feng, Wei, & Wang, 2014).

作用機序

Target of Action

Compounds containing a similar triazole ring structure have been reported to exhibit a broad range of biological activities, such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Mode of Action

It is known that triazole compounds can interact with their targets in various ways, often involving the formation of hydrogen bonds and hydrophobic interactions .

Biochemical Pathways

Triazole compounds are known to interfere with a variety of biochemical pathways depending on their specific targets .

Pharmacokinetics

It is known that the pharmacokinetic properties of a compound can greatly influence its bioavailability and therapeutic efficacy .

Result of Action

Based on the broad range of biological activities exhibited by similar triazole compounds, it can be inferred that this compound may have diverse effects at the molecular and cellular level .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its targets . .

特性

IUPAC Name |

3-propan-2-yltriazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2/c1-4(2)9-5(6(10)11)3-7-8-9/h3-4H,1-2H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASQOXRWFHSEAIF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C(=CN=N1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(7-(2-fluorophenyl)-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)-N-(4-(methylthio)benzyl)acetamide](/img/structure/B2484153.png)

![2-[1-[2-(2-Chlorophenoxy)propanoyl]piperidin-4-yl]-6-cyclopropylpyridazin-3-one](/img/structure/B2484154.png)

![7-Chloro-2-(2-morpholinoethyl)-1-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2484156.png)

![(E)-6-(2-chlorostyryl)-3-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2484161.png)

![Tert-butyl 3-{[(2-hydroxyethyl)sulfanyl]methyl}azetidine-1-carboxylate](/img/structure/B2484166.png)

![(1-(2-chlorobenzyl)-4,4-dioxido-1H-benzo[e][1,3,4]thiadiazin-3-yl)(morpholino)methanone](/img/structure/B2484167.png)

![2-(5-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazol-3-ylamino)-1-((1r,4r)-4-(tert-butyldimethylsilyloxy)cyclohexyl)-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B2484168.png)

![methyl (8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetate](/img/structure/B2484169.png)